

# Unveiling the Molecular Identity of Methyl 20-hydroxyeicosanoate: A Technical Overview

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## Compound of Interest

Compound Name: Methyl 20-hydroxyeicosanoate

Cat. No.: B3026315

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For researchers and professionals engaged in drug development and scientific investigation, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides a focused summary of the molecular formula and theoretical mass of **Methyl 20-hydroxyeicosanoate**, a long-chain fatty acid ester.

## Molecular Composition and Mass

The chemical composition of **Methyl 20-hydroxyeicosanoate** is represented by the molecular formula  $C_{21}H_{42}O_3$ .<sup>[1]</sup> This formula delineates the precise number of atoms of each element within a single molecule of the compound.

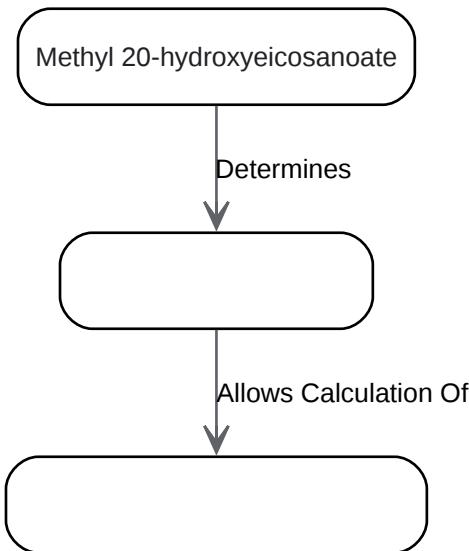
The theoretical mass, a critical parameter in mass spectrometry and analytical chemistry, is calculated based on the mass of the most abundant isotopes of the constituent elements. For **Methyl 20-hydroxyeicosanoate**, the monoisotopic mass has been determined to be 342.31339520 Da.<sup>[2][3]</sup> This value is essential for the accurate identification and quantification of the molecule in complex biological and chemical matrices.

A comprehensive summary of these key quantitative data points is presented in the table below for straightforward reference and comparison.

Parameter	Value
Molecular Formula	$C_{21}H_{42}O_3$
Theoretical Mass (Monoisotopic)	342.31339520 Da

# Logical Representation of Molecular Data

To visually represent the logical flow from the compound's name to its fundamental molecular properties, the following diagram has been generated.



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Figure 1. Relationship between Compound Name, Molecular Formula, and Theoretical Mass.

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## References

- 1. [larodan.com](http://larodan.com) [larodan.com]
- 2. Monooleylglycerol | C<sub>21</sub>H<sub>42</sub>O<sub>3</sub> | CID 129680871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylene glycol 2-stearate | C<sub>21</sub>H<sub>42</sub>O<sub>3</sub> | CID 19818079 - PubChem [pubchem.ncbi.nlm.nih.gov]
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